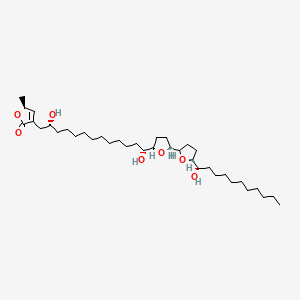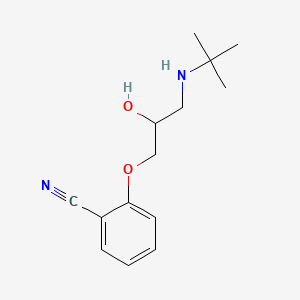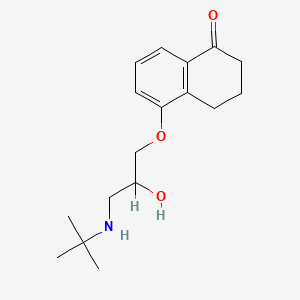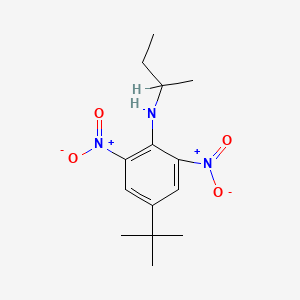
丁草胺
概述
描述
丁草胺,也称为N-仲丁基-4-(2-甲基-2-丙基)-2,6-二硝基苯胺,是一种苗前除草剂和生长抑制剂。它最初由美国 Amchem Products, Inc. 公司开发。 丁草胺主要用于防治棉花、水稻、玉米、向日葵、马铃薯、花生、西瓜、甜菜、甘蔗和蔬菜等多种作物中的单子叶杂草和一些双子叶杂草 .
科学研究应用
作用机制
丁草胺通过抑制发芽种子根部的细胞分裂来发挥作用。它破坏微管的形成,而微管对于细胞分裂至关重要。这会导致根系生长受到抑制,最终阻止杂草萌发。 丁草胺的分子靶标包括微管蛋白,微管蛋白参与微管的形成 .
生化分析
Biochemical Properties
Butralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits microtubule polymerization, which is crucial for cell division. Butralin binds to tubulin, a protein that polymerizes to form microtubules, thereby disrupting the formation of the mitotic spindle and preventing cell division . This interaction is essential for its herbicidal activity, as it effectively halts the growth of target weeds.
Cellular Effects
Butralin affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are essential for maintaining cell shape, intracellular transport, and cell division. In plant cells, butralin’s inhibition of microtubule polymerization leads to the arrest of cell division, ultimately causing cell death . Additionally, butralin can impact cell signaling pathways and gene expression by altering the cytoskeletal structure, which is involved in signal transduction and gene regulation.
Molecular Mechanism
The molecular mechanism of butralin involves its binding to tubulin, inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, butralin effectively halts cell division, leading to the death of target weed cells. Furthermore, butralin may also affect other cellular processes that rely on microtubules, such as intracellular transport and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butralin change over time. Butralin is relatively stable, with a degradation rate of less than 30% after 365 days of storage at -20°C . The dissipation half-lives of butralin in soil and plant tissues range from 4.2 to 22 days, depending on environmental conditions . Long-term exposure to butralin can lead to persistent inhibition of cell division and other microtubule-dependent processes, resulting in sustained herbicidal activity.
Dosage Effects in Animal Models
The effects of butralin vary with different dosages in animal models. At recommended dosages, butralin does not induce significant harm to non-target organisms . At higher doses, butralin can exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on overall health. Threshold effects are observed, where low doses may have minimal impact, while higher doses result in more pronounced toxic effects.
Metabolic Pathways
Butralin is involved in various metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, facilitating its breakdown . The metabolites of butralin are further conjugated with glutathione or other cofactors, enhancing their solubility and excretion. These metabolic processes help to reduce the persistence and toxicity of butralin in the environment.
Transport and Distribution
Butralin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, butralin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its herbicidal effects. The distribution of butralin within tissues is influenced by factors such as tissue type, environmental conditions, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of butralin is primarily in the cytoplasm and nucleus, where it interacts with tubulin and other microtubule-associated proteins . Butralin’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its herbicidal effects. Post-translational modifications and targeting signals may also play a role in directing butralin to specific cellular compartments, enhancing its efficacy.
准备方法
丁草胺通过一系列涉及二硝基甲苯的化学反应合成。合成路线通常包括硝化、烷基化和胺化反应。丁草胺的工业生产包括以下步骤:
硝化: 二硝基甲苯被硝化以形成二硝基苯胺。
烷基化: 然后,在碱的存在下,用仲丁基氯化物烷基化二硝基苯胺,形成N-仲丁基-2,6-二硝基苯胺。
胺化: 最后一步是烷基化产物的胺化以形成丁草胺.
化学反应分析
丁草胺会发生各种化学反应,包括:
氧化: 丁草胺在特定条件下可被氧化形成相应的硝基化合物。
还原: 丁草胺的还原可导致胺的形成。
取代: 丁草胺可以与亲核试剂发生取代反应,导致形成各种取代产物。
这些反应中常用的试剂和条件包括强酸或强碱、高锰酸钾等氧化剂以及氢气在催化剂存在下的还原剂。 这些反应形成的主要产物包括硝基化合物、胺类和取代苯胺 .
相似化合物的比较
丁草胺属于二硝基苯胺类除草剂,其中还包括苄草胺、乙草胺、丁草胺、苄嘧磺隆、丙草胺和三氟草胺。这些化合物具有相似的作用机制,靶向微管蛋白并抑制细胞分裂。 丁草胺在控制某些类型的杂草方面具有独特的应用和有效性 .
属性
IUPAC Name |
N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNQRCTZKIBOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032337 | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange solid; [Merck Index] | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
134-146 °C at 0.5 mm Hg | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) open cup | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow orange crystals | |
CAS No. |
33629-47-9 | |
| Record name | Butralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
61 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butralin exert its herbicidal effect?
A1: Butralin disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]
Q2: Are there differences in the effects of Butralin and other dinitroaniline herbicides on cell division?
A2: Yes, while Butralin shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas Butralin treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []
Q3: How rapidly does Butralin affect plant growth?
A3: Butralin's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []
Q4: What is the molecular formula and weight of Butralin?
A4: The molecular formula of Butralin is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]
Q5: What analytical techniques are used to characterize and quantify Butralin?
A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for Butralin analysis.
Q6: Is Butralin stable in different formulations?
A6: Butralin formulations can be developed to ensure stability. For instance, a Butralin nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []
Q7: Does Butralin exhibit any catalytic properties?
A7: Current scientific literature primarily focuses on Butralin's herbicidal activity, and its catalytic properties have not been extensively explored.
Q8: Have computational methods been used to study Butralin?
A8: While computational studies on Butralin are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of Butralin and related compounds based on their structural features. []
Q9: How does the structure of Butralin contribute to its herbicidal activity?
A9: The dinitroaniline moiety in Butralin is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.
Q10: What are the challenges in formulating Butralin, and how are they addressed?
A10: Traditional formulations of Butralin, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving Butralin's stability and efficacy. []
Q11: Are there specific regulations regarding the use and disposal of Butralin?
A11: Yes, as a pesticide, Butralin is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.
Q12: How is Butralin absorbed, distributed, metabolized, and excreted by plants?
A12: Butralin primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []
Q13: What types of studies are used to assess the efficacy of Butralin?
A13: Field trials [, , , , , ] are essential for evaluating Butralin's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing Butralin to other herbicides or weed control methods.
Q14: Has resistance to Butralin been reported in weed populations?
A14: While the provided research doesn't explicitly mention Butralin resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.
Q15: How does Butralin degrade in the environment?
A16: Butralin undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]
Q16: What are the potential environmental impacts of Butralin?
A17: While considered relatively safe, Butralin's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.
Q17: What is the persistence of Butralin in the soil?
A18: The persistence of Butralin in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that Butralin can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]
Q18: How does the solubility of Butralin affect its activity?
A19: Butralin's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]
Q19: How are analytical methods for Butralin validated?
A20: Analytical methods used to quantify Butralin residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]
Q20: Are there any viable alternatives to Butralin for weed control?
A21: Numerous weed control methods can serve as alternatives to Butralin, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []
Q21: What are the best practices for the disposal of Butralin waste?
A22: Proper disposal of Butralin waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.
Q22: What resources are crucial for advancing research on Butralin and similar herbicides?
A23: Continued research on Butralin and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.
Q23: How has the use of Butralin evolved over time?
A24: The introduction and adoption of Butralin as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


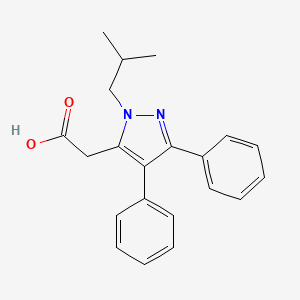
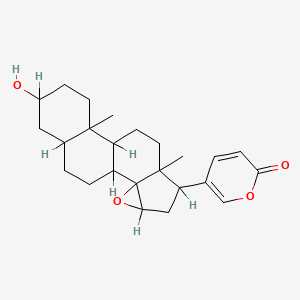
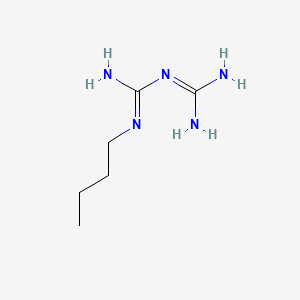
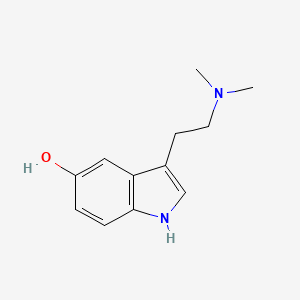
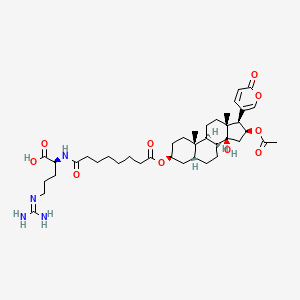
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
